molecular formula C15H10F3N5O B2918222 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1421459-77-9

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2918222
CAS RN: 1421459-77-9
M. Wt: 333.274
InChI Key: PXMUPRLIEZUKFX-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Pyrimidine and Imidazole Derivatives as Sensing and Biological Agents

Pyrimidine derivatives, including those with imidazole groups, have shown significant promise as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds serve as recognition units in the synthesis of optical sensors and have a range of biological and medicinal applications. The inclusion of pyrimidine and imidazole derivatives enhances the functionality of optical sensors, leveraging their biological applications for the development of sensitive detection mechanisms (Jindal & Kaur, 2021).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives have been identified as potential antitumor agents. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have undergone preclinical testing, showing promise for the development of new antitumor drugs. This highlights the significance of imidazole derivatives in the search for compounds with varied biological properties, potentially contributing to the treatment of cancer (Iradyan et al., 2009).

Catalysis and Synthesis Enhancements

Recent studies have demonstrated the effectiveness of pyrimidine and imidazole-based compounds in enhancing catalytic processes and synthetic applications. These compounds exhibit potential in various chemical reactions, offering new pathways for the synthesis of complex molecules with significant biological activities. The versatility of these derivatives in catalysis underscores their importance in the advancement of chemical synthesis, opening new avenues for the creation of potent CNS drugs and other therapeutic agents (Saganuwan, 2020).

Optoelectronic Materials Development

The integration of pyrimidine and quinazoline derivatives into π-extended conjugated systems has been beneficial for the creation of novel optoelectronic materials. These compounds exhibit significant electroluminescent properties, making them suitable for the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This research area provides insights into the development of advanced materials for optoelectronic applications, showcasing the potential of pyrimidine and imidazole derivatives in the field of material science (Lipunova et al., 2018).

properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)13(24)22-12-7-20-14(21-8-12)23-5-4-19-9-23/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMUPRLIEZUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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